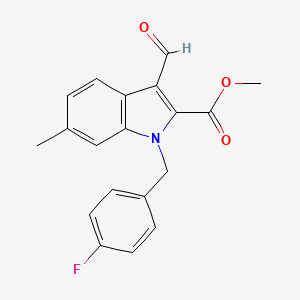
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate
描述
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C19H16FNO3 and its molecular weight is 325.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, biological effects, and potential therapeutic applications.
- Molecular Formula : C19H16FNO3
- Molecular Weight : 325.34 g/mol
- IUPAC Name : methyl 1-[(4-fluorophenyl)methyl]-3-formyl-6-methylindole-2-carboxylate
- Purity : Typically around 95% .
Synthesis
The synthesis of this compound generally involves several steps:
- Formation of the Indole Core : The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate aldehyde or ketone.
- Introduction of the Fluorobenzyl Group : This can be achieved via nucleophilic substitution reactions involving fluorobenzyl halides.
- Formylation : The formyl group is typically introduced using Vilsmeier-Haack reaction conditions .
Antiviral Properties
Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. A notable study indicated that derivatives of indole-2-carboxylic acid effectively inhibit HIV-1 integrase, which is crucial for viral replication .
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, although specific pathways remain to be fully elucidated .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. For instance, it may modulate the activity of kinases and transcription factors that play critical roles in cancer progression and viral replication .
Study on Antiviral Activity
In a study published in December 2023, researchers synthesized several indole derivatives and tested their efficacy against HIV. This compound was among those evaluated, showing promising results in inhibiting viral replication at low micromolar concentrations .
Study on Anticancer Effects
A recent investigation into the anticancer properties of various indole derivatives revealed that this compound significantly reduced cell viability in breast cancer cell lines. The study suggested that the compound induces apoptosis through intrinsic pathways, which was confirmed by flow cytometry and caspase activity assays .
Comparative Analysis
To better understand the unique biological activities associated with this compound, a comparison with similar compounds can be useful.
| Compound Name | Antiviral Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| Ethyl 6-bromo-3-formylindole | Low | Moderate |
| Methyl 5-fluoroindole | High | Low |
属性
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]-3-formyl-6-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-12-3-8-15-16(11-22)18(19(23)24-2)21(17(15)9-12)10-13-4-6-14(20)7-5-13/h3-9,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOSSVQPZVYYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)F)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















